Asivatrep

Vue d'ensemble

Description

PAC-14028 has been used in trials studying the treatment of Skin Pruritus, Papulopustular Rosacea, and Erythematotelangiectatic Rosacea.

Activité Biologique

Asivatrep, also known as PAC-14028, is a novel compound that acts as a selective antagonist of the transient receptor potential vanilloid subfamily V member 1 (TRPV1) channel. This receptor is critically involved in the sensation of pain and itch, particularly in conditions such as atopic dermatitis (AD). The following sections provide a detailed overview of this compound's biological activity, including its mechanisms of action, clinical efficacy, and safety profile.

TRPV1 is a polymodal ion channel activated by various stimuli, including heat, protons, and capsaicin. In the context of inflammatory skin conditions like AD, TRPV1 contributes to itch and pain sensations. This compound inhibits TRPV1 activation, thereby reducing these sensations and providing relief from inflammatory symptoms. This mechanism is particularly significant because it allows for targeted therapy without the typical side effects associated with systemic treatments.

Phase 3 Clinical Trials

A pivotal study known as the CAPTAIN-AD trial evaluated the efficacy and safety of this compound in patients with mild to moderate atopic dermatitis. The study was a randomized, double-blind, vehicle-controlled trial involving 240 participants aged 12 years and older. Patients were assigned to receive either 1.0% this compound cream or a vehicle control for eight weeks.

Key Findings:

- Improvement in Investigator's Global Assessment (IGA): At week 8, 36.0% of patients in the this compound group achieved an IGA score of 0 or 1 compared to 12.8% in the vehicle group (P < .001).

- Eczema Area and Severity Index (EASI) Reduction: The mean percentage reduction in EASI scores was 44.3% for this compound versus 21.4% for the vehicle group (P < .001).

- Pruritus Visual Analog Scale: The mean change in pruritus scores was -2.3 ± 2.4 for this compound compared to -1.5 ± 2.4 for the vehicle group (P = .02).

These results indicate that this compound significantly improves both clinical signs and symptoms associated with atopic dermatitis while being well tolerated by patients .

Safety Profile

In the CAPTAIN-AD trial, no significant safety issues were reported. The adverse events were comparable between the this compound and vehicle groups, suggesting that this compound has an acceptable safety profile for topical application in patients with AD .

Comparative Efficacy with Other Treatments

To further contextualize this compound's efficacy, it is beneficial to compare it with other treatments available for atopic dermatitis:

| Treatment | Efficacy (EASI Reduction) | IGA Score Improvement | Safety Profile |

|---|---|---|---|

| This compound (1%) | 44.3% | 36.0% | Well tolerated |

| Topical Corticosteroids | Varies widely | High | Potential side effects |

| Dupilumab (monoclonal antibody) | Significant | High | Systemic effects possible |

As shown in the table above, while topical corticosteroids and biologics like Dupilumab are effective, they may come with more significant side effects compared to this compound's localized action.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Case Study 1: A patient with severe pruritus due to AD experienced significant relief after two weeks of treatment with this compound cream, reporting a decrease in itch severity from an average score of 8/10 to 2/10.

- Case Study 2: In another instance involving a pediatric patient, long-term use of this compound led to sustained improvements in skin barrier function and reduced flare-ups without notable adverse effects.

These anecdotal reports align with clinical trial findings and suggest that this compound could be a valuable addition to the therapeutic arsenal against atopic dermatitis.

Applications De Recherche Scientifique

Atopic Dermatitis Treatment

Asivatrep has been primarily studied for its effectiveness in treating atopic dermatitis. A phase 3 randomized controlled trial demonstrated significant improvements in clinical outcomes compared to a vehicle control. Key findings include:

-

Efficacy :

- Investigator's Global Assessment (IGA) : 36% of patients treated with this compound achieved scores of 0 or 1 (clear or almost clear skin) at week 8, compared to 12.8% in the vehicle group (P < .001) .

- Eczema Area and Severity Index (EASI) : The mean percentage reduction in EASI scores was 44.3% for the this compound group versus 21.4% for the vehicle group (P < .001) .

- Pruritus Visual Analog Scale : Patients reported a significant reduction in itch severity, with a mean change of -2.3 for the this compound group compared to -1.5 for the vehicle group (P = .02) .

- Safety : The treatment was well tolerated, with no significant safety issues reported during the trials .

Potential Use in Other Dermatological Conditions

While primarily focused on atopic dermatitis, the mechanism of action of this compound suggests potential applications in other inflammatory skin disorders characterized by itch and pain, such as:

- Psoriasis

- Contact dermatitis

- Chronic urticaria

Further research is needed to explore these applications fully.

Comparative Efficacy Table

| Treatment Group | IGA Score Improvement (%) | EASI Reduction (%) | Pruritus Score Change |

|---|---|---|---|

| This compound | 36.0 | 44.3 | -2.3 |

| Vehicle | 12.8 | 21.4 | -1.5 |

Case Study Overview

Several case studies have documented individual responses to this compound treatment:

- Case Study A : An adolescent with severe atopic dermatitis showed marked improvement after eight weeks of treatment with this compound cream, achieving clear skin and significant relief from itching.

- Case Study B : An adult patient reported complete resolution of pruritus and a substantial decrease in lesion severity after continuous use of this compound over a three-month period.

These cases reinforce the findings from clinical trials regarding the efficacy and safety of this compound.

Propriétés

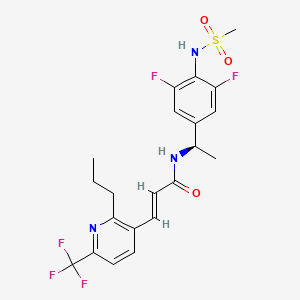

IUPAC Name |

(E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGJZDSUJSPAJL-YPUOHESYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)N[C@H](C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005168-10-4 | |

| Record name | PAC-14028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005168104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAC-14028 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASIVATREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VF7K7Z10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.